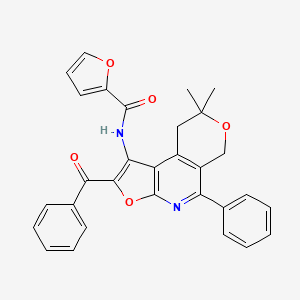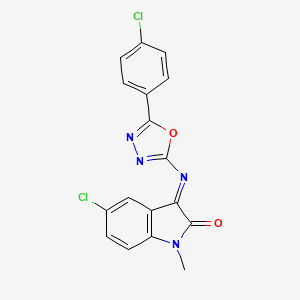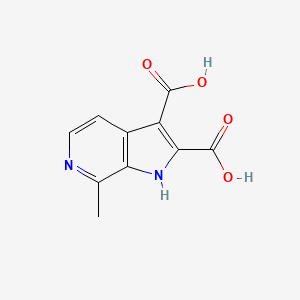
Harminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Harminic acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of harminic acid typically involves several synthetic routes. One common method is the hydrothermal carbonization method, which boasts several advantages, including relatively lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods are optimized to reduce costs and environmental impact while maintaining the quality of the final product.
化学反応の分析
Types of Reactions: Harminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Harminic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of various chemical products and materials .
作用機序
The mechanism of action of harminic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes .
類似化合物との比較
Harminic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other organic acids and their derivatives, which may share some chemical properties but differ in their specific applications and effects. For example, compounds like boronic acid derivatives and humic substances have their own unique properties and uses, making them distinct from this compound .
特性
CAS番号 |
58795-15-6 |
|---|---|
分子式 |
C10H8N2O4 |
分子量 |
220.18 g/mol |
IUPAC名 |
7-methyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-4-7-5(2-3-11-4)6(9(13)14)8(12-7)10(15)16/h2-3,12H,1H3,(H,13,14)(H,15,16) |
InChIキー |
KPYWCLUGLOZYCO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1NC(=C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



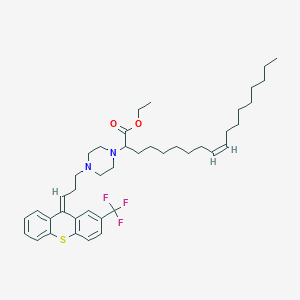
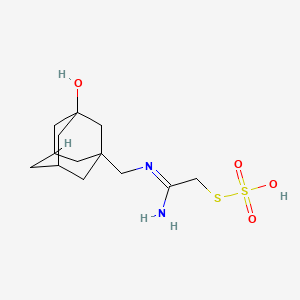
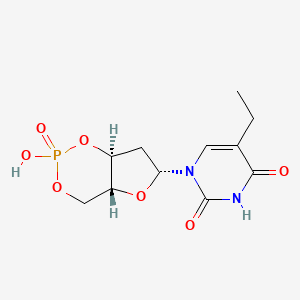
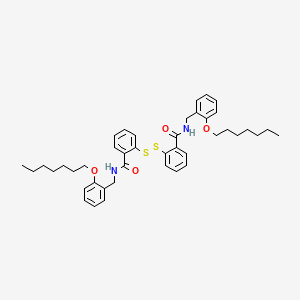
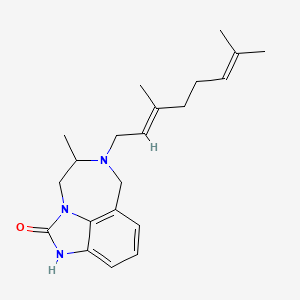
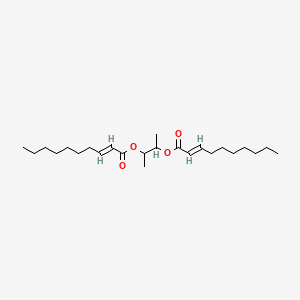

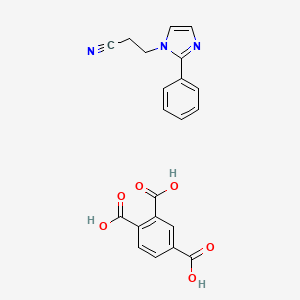
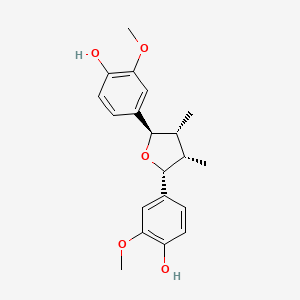
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
